4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Catalog No.
S672362
CAS No.
219543-09-6
M.F
C11H21BF4N2O2
M. Wt
300.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium ...

CAS Number

219543-09-6

Product Name

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

IUPAC Name

N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate

Molecular Formula

C11H21BF4N2O2

Molecular Weight

300.1 g/mol

InChI

InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1

InChI Key

HTMHEICBCHCWAU-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C

Stoichiometric Oxidant

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, also known as Bobbitt's salt, is a metal-free oxidant used in scientific research for various oxidation reactions. Unlike many oxidants, Bobbitt's salt is non-toxic and environmentally friendly [].

One of its primary applications is the conversion of alcohols to their corresponding carbonyl compounds (aldehydes or ketones) [, ]. This reaction is particularly useful for synthesizing new organic molecules in the laboratory. Studies have shown Bobbitt's salt to be effective in oxidizing a wide range of alcohols with good yields [].

Alternative to Traditional Oxidants

Bobbitt's salt offers several advantages over traditional oxidants commonly used in organic chemistry. It is a water-soluble reagent, allowing reactions to be conducted in a more environmentally friendly solvent compared to organic solvents often required for other oxidants []. Additionally, Bobbitt's salt can be regenerated after use, making it a more cost-effective option for researchers [].

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is an oxoammonium compound derived from 4-acetamido-2,2,6,6-tetramethylpiperidine. It is commonly referred to as Bobbitt's salt, named after American chemist James M. Bobbitt. This compound features the tetrafluoroborate anion and is recognized for its role in catalyzing various

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is primarily utilized as a catalyst in oxidation reactions. It facilitates the conversion of alcohols into aldehydes, ketones, or carboxylic acids. Additionally, it can convert aldehydes into hexafluoroisopropyl esters through specific reaction pathways . The compound's unique oxoammonium structure allows it to participate effectively in these transformations.

While specific biological activities of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate are not extensively documented, its derivatives and related compounds have shown potential in various biological contexts. The oxoammonium salts are often investigated for their roles in organic synthesis and catalysis but may also exhibit antimicrobial properties due to their structural characteristics . Further research could elucidate more about its biological implications.

The synthesis of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate typically involves the reaction of 4-acetamido-2,2,6,6-tetramethylpiperidine with tetrafluoroboric acid. This reaction can be performed under controlled conditions to ensure the formation of the desired oxoammonium salt. Various methods have been reported for its preparation, including stoichiometric oxidations of alcohols using this compound as a reagent .

The primary applications of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate lie in organic synthesis and catalysis. It is particularly useful in:

  • Oxidation Reactions: Converting alcohols to aldehydes or ketones.
  • Synthetic Chemistry: Serving as a reagent in various organic transformations.
  • Research: Employed in studies involving catalytic processes and reaction mechanisms .

Several compounds share structural similarities with 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Acetamido-2,2,6,6-tetramethylpiperidineAminePrecursor to the oxoammonium salt
N-Oxyl Derivatives (e.g., TEMPO)OxoammoniumWidely used in oxidation reactions
4-(Acetylamino)-2,2,6,6-tetramethylpiperidineAmineSimilar reactivity but different anionic counterpart

These compounds highlight the uniqueness of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate due to its specific tetrafluoroborate anion and its distinct catalytic properties compared to other oxoammonium salts like TEMPO .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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